molecular formula C12H16N2O3S B13044327 Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate

Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate

Cat. No.: B13044327
M. Wt: 268.33 g/mol
InChI Key: RNENBCFQWQFZMP-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate is a synthetic organic compound featuring a thiazole core scaffold, a privileged structure in medicinal chemistry. The molecule is specifically engineered with a cyclopropyl substituent and a morpholino group, modifications often employed to fine-tune the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Thiazole and its derivatives are recognized as versatile standalone moieties contributing significantly to the development of various drugs and biologically active agents . Compounds with similar structural motifs, particularly those combining thiazole and morpholino groups, have been investigated as potent inhibitors of viral enzymes, such as the herpes simplex virus (HSV) helicase-primase complex, demonstrating the high research value of this chemical class in antiviral drug discovery . Furthermore, thiazole-based molecules are extensively explored in oncology research, for instance, as selective inhibitors of cyclin-dependent kinases (CDKs) like CDK9, which plays a critical role in transcriptional regulation and can be targeted to disrupt the survival of cancer cells . The presence of the ester functional group also makes this compound a valuable synthetic intermediate for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or amide coupling reactions, to create diverse libraries of molecules for biological screening. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

methyl 2-cyclopropyl-5-morpholin-4-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H16N2O3S/c1-16-12(15)9-11(14-4-6-17-7-5-14)18-10(13-9)8-2-3-8/h8H,2-7H2,1H3

InChI Key

RNENBCFQWQFZMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)C2CC2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Step-by-Step Reaction Conditions

Step Reagents & Conditions Expected Outcome
Thiazole Formation α-bromoacetophenone + thiourea + NaOH in ethanol Formation of thiazole core
Cyclopropyl Alkylation Cyclopropyl bromide + base (e.g., K₂CO₃) in acetonitrile Introduction of cyclopropyl group
Morpholine Substitution Morpholine + DMF, reflux Substitution of hydrogen on thiazole with morpholine
Esterification Methanol + H₂SO₄, reflux Conversion of carboxylic acid to methyl ester

Example Synthesis Protocol

A detailed protocol for synthesizing this compound can be summarized as follows:

  • Preparation of Thiazole Intermediate :

    • Dissolve α-bromoacetophenone (10 mmol) and thiourea (10 mmol) in ethanol (50 mL).
    • Add sodium hydroxide (10 mmol) slowly while stirring.
    • Heat the mixture under reflux for 4 hours.
    • Cool, filter, and recrystallize the product from ethanol to obtain pure thiazole.
  • Cyclopropylation :

    • Dissolve the thiazole intermediate (5 mmol) in acetonitrile (30 mL).
    • Add cyclopropyl bromide (6 mmol) and potassium carbonate (10 mmol).
    • Stir at room temperature for 12 hours.
    • Filter off solids, concentrate the filtrate, and purify by column chromatography.
  • Morpholine Substitution :

    • Dissolve the cyclopropyl-substituted thiazole (3 mmol) in DMF (20 mL).
    • Add morpholine (5 mmol) and heat under reflux for 6 hours.
    • Cool, dilute with water, and extract with ethyl acetate.
    • Dry over anhydrous sodium sulfate and evaporate to obtain the crude product.
  • Esterification :

    • Dissolve the carboxylic acid derivative (2 mmol) in methanol (20 mL).
    • Add concentrated sulfuric acid (1 mL) dropwise.
    • Heat under reflux for 3 hours.
    • Neutralize with sodium bicarbonate solution, extract with dichloromethane, dry, and concentrate to yield this compound.

Analytical Data

The final product can be characterized using standard analytical techniques:

Technique Expected Results
NMR Spectroscopy Peaks corresponding to cyclopropyl ($$ \delta \sim 0.5-1.0 $$), morpholine ($$ \delta \sim 2.5-3.5 $$), and ester ($$ \delta \sim 3.7 $$) groups
Mass Spectrometry Molecular ion peak at $$ m/z = 268 $$, consistent with molecular weight $$ C{12}H{16}N{2}O{3}S $$
IR Spectroscopy Ester carbonyl stretch ($$ \sim 1730 \, \text{cm}^{-1} $$), thiazole ring vibrations ($$ \sim 1500-1600 \, \text{cm}^{-1} $$)

Notes on Optimization

  • Solvent choice is critical for each step to ensure high yield and purity.
  • Reaction times may vary depending on scale; monitoring by thin-layer chromatography (TLC) is recommended.
  • Purification steps such as recrystallization or chromatography are essential to remove side products.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate is characterized by its thiazole ring, morpholine moiety, and cyclopropyl group. These structural features contribute to its biological activity, particularly its interaction with specific receptors involved in disease processes.

Cancer Treatment

One of the most notable applications of this compound is its role as an antagonist of the chemokine receptor CXCR7. This receptor has been implicated in tumor growth and metastasis. Studies have shown that compounds targeting CXCR7 can inhibit tumor formation and reduce tumor growth in vivo models:

  • Case Study : In a study involving human breast cancer cells, treatment with CXCR7 antagonists led to a significant reduction in tumor volume and increased survival rates in immunodeficient mice .
Study Findings
Bertolini et al. (2002)Demonstrated that CXCR4 neutralization reduced tumor volume .
Recent In Vivo StudiesConfirmed that CXCR7 antagonists inhibit tumor growth .

Immunological Applications

The compound also shows promise in modulating immune responses. It has been suggested that this compound may influence pathways related to autoimmune diseases and inflammatory responses:

  • Mechanism : By inhibiting specific chemokine receptors, the compound may alter leukocyte trafficking and cytokine production, potentially benefiting conditions such as lupus and rheumatoid arthritis .
Research Focus Potential Applications
Autoimmune DiseasesModulation of immune responses through receptor inhibition .
Inflammatory ConditionsReduction of cytokine-mediated inflammation .

Neurological Disorders

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases:

  • Hypothesis : The compound's ability to interact with neuroinflammatory pathways could mitigate damage caused by conditions like Alzheimer's disease .
Neurodegenerative Condition Proposed Mechanism
Alzheimer’s DiseasePotential reduction of neuroinflammation through receptor modulation .

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Notable Properties
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate (Target) 2-cyclopropyl, 5-morpholino C₁₀H₁₄N₂O₃S* ~242.3* High polarity, moderate steric bulk
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate 2-amino, 4-cyclopropyl C₈H₁₀N₂O₂S 198.24 Boiling point: 354.2±30.0 °C; stored at 2–8°C
Methyl 2-(cyclopropylamino)-4-methylthiazole-5-carboxylate 2-cyclopropylamino, 4-methyl C₉H₁₂N₂O₂S 212.27 Higher lipophilicity due to methyl group

*Estimated based on structural analogs.

Key Observations:

  • The morpholino group in the target compound increases polarity and hydrogen-bonding capacity compared to amino or cyclopropylamino groups in analogs. This enhances aqueous solubility but may reduce membrane permeability.
  • The cyclopropyl group at position 2 is conserved across analogs, contributing to metabolic stability by resisting oxidative degradation.
  • The target’s molecular weight (~242.3 g/mol) is higher than analogs, likely increasing boiling/melting points compared to Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate (354.2±30.0 °C) .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate?

  • Methodological Answer : The synthesis can be optimized using protocols analogous to indole carboxylate derivatives. For example, cyclopropane ring formation via [2+1] cycloaddition of carbenes to alkenes, followed by thiazole ring assembly using Hantzsch thiazole synthesis. Morpholine substitution can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. Solvent selection (e.g., DMF or THF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yield optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Compare chemical shifts of the cyclopropane protons (δ ~1.0–2.0 ppm, multiplet) and morpholine ring protons (δ ~3.5–4.0 ppm). Carbonyl (C=O) signals appear at δ ~165–170 ppm in 13C NMR.
  • IR : Confirm ester C=O stretching (~1720 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH3 group). Calibration with internal standards improves accuracy .

Q. What crystallization conditions yield high-quality single crystals for preliminary structural analysis?

  • Methodological Answer : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) at 4°C. Seeding techniques or gradient cooling (0.1°C/min) can enhance crystal uniformity. Monitor crystal growth under polarized light to assess birefringence and avoid twinning .

Advanced Research Questions

Q. How can hydrogen bonding and supramolecular interactions be systematically analyzed in the crystal lattice?

  • Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen-bonding patterns (e.g., D, R₂²(8) motifs). Use crystallographic software (e.g., Mercury) to map donor-acceptor distances and angles. Compare results with Etter’s rules to identify dominant interaction motifs, such as N-H···O or C-H···π interactions .

Q. What strategies resolve contradictions between experimental crystallographic data and computational docking studies?

  • Methodological Answer :
  • Refinement : Use SHELXL to refine X-ray data, adjusting thermal parameters and occupancy for disordered regions. Validate with R-factor convergence (<5% discrepancy).
  • Docking Validation : Cross-check docking poses (e.g., AutoDock Vina) against experimental electron density maps. Adjust force fields (e.g., AMBER) to account for solvent effects or ligand flexibility .

Q. How can twinning or pseudo-symmetry in crystallographic data be addressed during refinement?

  • Methodological Answer : Implement twin law matrices (e.g., two-domain twinning) in SHELXL. Use the Hooft parameter or Flack x to assess chiral absolute structure. Compare merged/unmerged data (via XPREP) to detect overlapping reflections. For severe twinning, consider alternative space groups or high-resolution synchrotron data .

Q. What analytical methods differentiate polymorphic forms of the compound?

  • Methodological Answer :
  • PXRD : Compare experimental diffraction patterns with simulated patterns (Mercury or Materials Studio) to identify unique peaks.
  • DSC/TGA : Monitor endothermic/exothermic transitions (melting points, decomposition) to distinguish polymorphs.
  • Solid-State NMR : Use 13C CP/MAS to resolve differences in molecular packing and hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data regarding molecular conformation?

  • Methodological Answer :
  • Dynamic Effects : NMR captures time-averaged conformations in solution, while X-ray provides static solid-state data. Use variable-temperature NMR to assess rotational barriers (e.g., cyclopropane ring flipping).
  • DFT Calculations : Compare optimized gas-phase geometries (Gaussian, B3LYP/6-31G*) with X-ray torsion angles to identify steric or electronic constraints in the solid state .

Q. What steps validate the purity of the compound when HPLC and elemental analysis disagree?

  • Methodological Answer :
  • Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to detect co-eluting impurities.
  • Microanalysis : Repeat CHNS analysis under controlled combustion conditions. Discrepancies >0.4% indicate persistent impurities, necessitating recrystallization or preparative TLC .

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